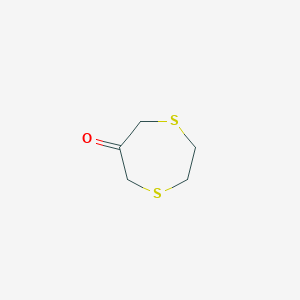
1,4-Dithiepan-6-one
Overview
Description
1,4-Dithiepan-6-one is a useful research chemical . It is a sulfur-containing cyclic heteroaromatic compound.
Molecular Structure Analysis
The molecular formula of this compound is C5H8OS2 . It has a molecular weight of 148.25 g/mol . The InChI code for this compound is 1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 .
Chemical Reactions Analysis
This compound 1-oxide exists in solution as an equilibrium involving two different twist-chair conformations, which contrasts with its conformational behavior in the solid state . The S-FEO bond in this compound 1-oxide and in its 5,5-dimethyl analogue exhibit a preference for the pseudoaxial site .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 148.3 g/mol . It has a topological polar surface area of 67.7 Ų . The compound has a complexity of 82.4 .
Scientific Research Applications
Conformational Analysis and NMR Spectroscopy
1H NMR Spectroscopy and Conformational Behavior : 1,4-Dithiepan-6-one and its derivatives exhibit unique conformations in solution, like twist-chair conformations, which differ from their solid-state behavior. This conformational variety is influenced by ring substitution and is essential for understanding their chemical properties (Cook et al., 1983).
Molecular Structures and Conformational Processes : DFT studies reveal that 1,4-Dithiepan derivatives, including this compound, preferentially adopt twist-chair conformers. These studies are critical for predicting their chemical behavior and reactivity (Haghdadi & Hamzehluiyan, 2008).
Polymerization and Material Synthesis
Free-Radical Ring-Opening Polymerization : this compound derivatives have been explored as monomers in free-radical polymerization, leading to the formation of high molecular weight polymers with unique properties like high insolubility and specific thermal characteristics (Evans & Rizzardo, 1996).
Synthesis of Complex Molecular Architectures : Derivatives of 1,4-dithiepanes, including this compound, are used in synthesizing a wide range of molecular architectures, such as lipids, carbohydrates, and carbocyclic scaffolds. Their heterocyclic reactivity is vital for controlled synthesis (Ryckaert et al., 2023).
Quantum Chemical Studies
- Quantum Chemical Estimation and Macrocyclization : Ab initio quantum chemical methods have been applied to study the spatial and electronic structure of 1,4-dithiine, a related compound, indicating its potential for forming stable macrocyclic structures, which is relevant for nanotechnology applications (Vashchenko et al., 2012).
Chemistry and Synthesis
Chemistry of Related Compounds : Studies on 1,4-dithiins, closely related to this compound, have shown their unique properties due to their non-planar structures and reactions with electrophiles and nucleophiles, indicating a broad range of chemical applications (Kobayashi, 1982).
Synthetic Applications in Organic Chemistry : Derivatives of 1,4-dithiepanes have been explored in various synthetic applications, demonstrating their versatility in organic synthesis and the formation of novel structures (Waddell et al., 1993).
Properties
IUPAC Name |
1,4-dithiepan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS2/c6-5-3-7-1-2-8-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOFHPFBUIVDOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484357 | |
| Record name | 1,4-dithiepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34654-19-8 | |
| Record name | 1,4-dithiepan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key conformational characteristics of 1,4-dithiepan-6-one and its derivatives in solution?
A1: [] 1H NMR spectroscopy reveals that this compound and its derivatives primarily adopt twist-chair conformations in solution. Notably, this compound 1-oxide exhibits an equilibrium between two distinct twist-chair conformers. This finding contrasts with its solid-state conformation, highlighting the impact of environmental factors on molecular shape. The preferred twist-chair conformation for other derivatives varies depending on the specific substituents present on the ring. Interestingly, the S=O bond in both this compound 1-oxide and its 5,5-dimethyl analog exhibits a preference for the pseudoaxial position.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


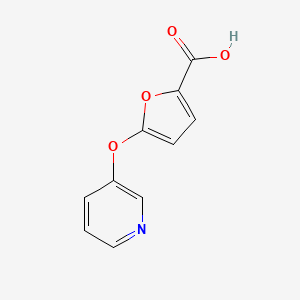
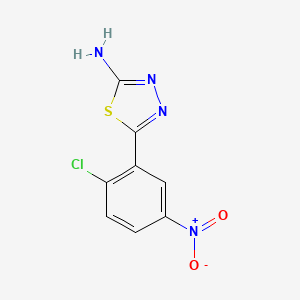
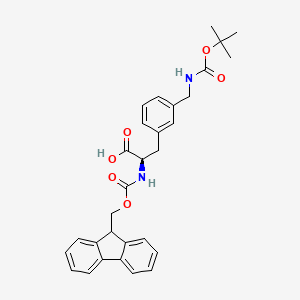
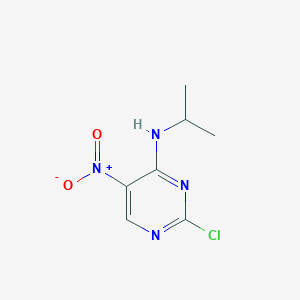

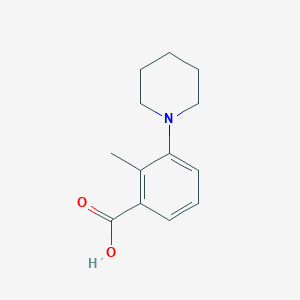


![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
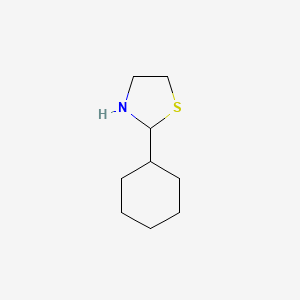


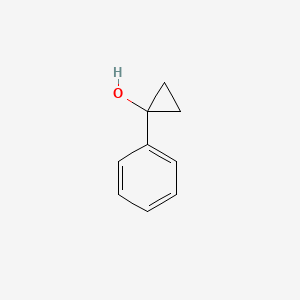
![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)
